molecular formula C22H23N3O3S B2797327 2-(3-((4-nitrobenzyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone CAS No. 896002-03-2

2-(3-((4-nitrobenzyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone

Número de catálogo: B2797327
Número CAS: 896002-03-2
Peso molecular: 409.5
Clave InChI: JRFAXNMXFYYXJG-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(3-((4-Nitrobenzyl)thio)-1H-indol-1-yl)-1-(piperidin-1-yl)ethanone is a synthetically designed small molecule that incorporates multiple pharmacologically active motifs, including an indole core, a piperidine moiety, and a nitrobenzylthioether side chain. This unique architecture makes it a valuable chemical tool for researchers, particularly in the fields of antimicrobial and antiproliferative agent discovery . The indole scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities . The piperidine ring is a prevalent feature in more than twenty classes of pharmaceuticals, contributing significantly to a molecule's bioavailability and target interaction . This compound is supplied strictly for research use in laboratory settings. It is not intended for diagnostic, therapeutic, or any personal use. Handle with appropriate safety precautions.

Propiedades

IUPAC Name

2-[3-[(4-nitrophenyl)methylsulfanyl]indol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S/c26-22(23-12-4-1-5-13-23)15-24-14-21(19-6-2-3-7-20(19)24)29-16-17-8-10-18(11-9-17)25(27)28/h2-3,6-11,14H,1,4-5,12-13,15-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFAXNMXFYYXJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)CN2C=C(C3=CC=CC=C32)SCC4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Antimalarial Activity

The compound’s closest analogs are indolyl-3-ethanone-α-thioethers with varying substituents:

  • 1-(1H-indol-3-yl)-2-[(4-nitrophenyl)thio]ethanone: IC50 = 240 nM against Plasmodium falciparum .
  • 1-(5-chloro-1H-indol-3-yl)-2-[(4-bromophenyl)thio]ethanone: IC50 = 90 nM, comparable to chloroquine .
  • 1-(5-nitro-1H-indol-3-yl)-2-((4-nitrophenyl)thio)ethanone: pIC50 = 8.2129 (≈6.1 nM), outperforming chloroquine (pIC50 = 7.5528) .

Key Insight: The target compound’s piperidinyl group replaces the simpler ethanone or halogenated aryl groups in these analogs.

Structural and Functional Modifications

Table 1: Structural Comparison of Selected Analogs
Compound Name Indole Substituent Thioether Group Ethanone Substituent Key Activity
Target Compound 1H-indol-1-yl 4-nitrobenzyl Piperidin-1-yl N/A (Inferred)
Analog 1 1H-indol-3-yl 4-nitrophenyl None IC50 = 240 nM
Analog 2 5-chloro-1H-indol-3-yl 4-bromophenyl None IC50 = 90 nM
Analog 3 5-nitro-1H-indol-3-yl 4-nitrophenyl None pIC50 = 8.2129
Analog 4 1-phenyl-1H-tetrazol-5-yl Phenylsulfonyl Piperazin-1-yl Antiproliferative (Melting point: 131–167°C)

Analysis :

  • Piperidinyl vs. Piperazinyl : Piperidine (target) lacks the sulfonyl groups seen in analogs like 7e–7k , which could reduce polarity and improve membrane permeability.
  • Indole Position : Substitution at the indole 1-position (target) versus 3-position (analogs) may alter binding orientation in biological targets .

Toxicity and Selectivity

  • Hemolytic Activity: None reported for indolyl-3-ethanone-α-thioethers, suggesting a favorable safety profile for the target compound .

Inference : The piperidinyl group is unlikely to introduce toxicity, as similar N-containing heterocycles (e.g., piperazine derivatives) are well-tolerated in antiproliferative agents .

Physicochemical Properties

  • Melting Points : Analogs with nitro groups (e.g., 7k: 155–157°C) exhibit higher melting points due to increased polarity, suggesting the target compound may similarly have a high melting point .
  • Lipophilicity : The piperidinyl group’s hydrophobicity could enhance blood-brain barrier penetration compared to sulfonamide-containing analogs .

Q & A

Q. What are the key considerations for designing a multi-step synthesis protocol for this compound?

A robust synthesis strategy should prioritize:

  • Stepwise functionalization : Begin with indole-thioether bond formation using a nitrobenzyl halide and indole derivative under basic conditions (e.g., NaOH/K₂CO₃) to facilitate nucleophilic substitution .
  • Piperidine coupling : Introduce the piperidin-1-yl group via a nucleophilic acyl substitution reaction, requiring anhydrous solvents (e.g., THF) and catalysts like Pd/C or CuI to enhance reactivity .
  • Purification : Employ column chromatography or recrystallization to isolate intermediates, followed by HPLC to confirm purity (>95%) .

Q. Which analytical techniques are critical for characterizing intermediates and the final product?

  • NMR spectroscopy : Use ¹H/¹³C NMR to verify structural integrity, focusing on indole C-H (δ 7.1–7.8 ppm), nitrobenzyl S-CH₂ (δ 4.2–4.5 ppm), and piperidine N-CH₂ (δ 2.5–3.0 ppm) signals .
  • HPLC : Monitor reaction progress and quantify purity with a C18 column (mobile phase: acetonitrile/water) .
  • Mass spectrometry (MS) : Confirm molecular weight (e.g., [M+H]⁺ peak) and detect side products .

Q. How does the nitrobenzyl-thioindole moiety influence the compound’s reactivity and stability?

  • Electron-withdrawing effects : The nitro group enhances electrophilicity at the benzyl-thioether bond, making it susceptible to hydrolysis under acidic conditions. Stability tests (pH 3–9 buffers, 37°C) are recommended to assess degradation .
  • Steric hindrance : The bulky nitrobenzyl group may reduce accessibility to enzymatic or catalytic sites, necessitating molecular docking studies to predict interactions .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during piperidine coupling?

  • Catalyst screening : Test Pd/C (5 mol%), CuI (10 mol%), or organocatalysts (e.g., DMAP) in polar aprotic solvents (e.g., DMF) at 60–80°C .
  • Solvent effects : Compare yields in THF vs. dichloromethane; THF may improve solubility of the indole intermediate .
  • In-line monitoring : Use FTIR or Raman spectroscopy to track acyl intermediate formation in real time .

Q. What strategies resolve contradictions between computational binding predictions and experimental bioactivity data?

  • Validation assays : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to targets (e.g., kinases, GPCRs) .
  • Conformational analysis : Use X-ray crystallography or NOESY NMR to compare the compound’s 3D structure with docking models .
  • Adjust force fields : Re-parameterize computational models (e.g., AMBER, CHARMM) to better reflect nitro group polarization effects .

Q. How can researchers address discrepancies in reported biological activities across studies?

  • Standardized assays : Replicate experiments using uniform cell lines (e.g., HEK293 for receptor studies) and controls (e.g., known inhibitors) .
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain variability .
  • Batch consistency : Compare multiple synthesis batches via DSC (differential scanning calorimetry) to rule out polymorphic effects .

Methodological Notes

  • Synthetic optimization : Iterative Design of Experiments (DoE) is advised to systematically vary temperature, catalyst loading, and solvent ratios .
  • Data interpretation : Cross-reference spectral data with PubChem entries (e.g., CID 1448135-52-1 analogs) to validate assignments .
  • Ethical compliance : Adhere to non-human research guidelines when testing biological activity, as emphasized in regulatory frameworks .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.